molecular formula C21H24ClN3O3 B4752766 ethyl 4-({[4-(5-chloro-2-methylphenyl)-1-piperazinyl]carbonyl}amino)benzoate

ethyl 4-({[4-(5-chloro-2-methylphenyl)-1-piperazinyl]carbonyl}amino)benzoate

Cat. No. B4752766
M. Wt: 401.9 g/mol
InChI Key: QHRWDEISDZZPGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-({[4-(5-chloro-2-methylphenyl)-1-piperazinyl]carbonyl}amino)benzoate, also known as ECA, is a synthetic compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. ECA belongs to the class of compounds known as piperazine derivatives, which have been extensively studied for their pharmacological properties.

Mechanism of Action

The exact mechanism of action of ethyl 4-({[4-(5-chloro-2-methylphenyl)-1-piperazinyl]carbonyl}amino)benzoate is not fully understood, but it is believed to act on multiple targets within cells. This compound has been shown to inhibit the activity of enzymes involved in cell proliferation and survival, as well as modulate the expression of genes involved in inflammation and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects in vitro and in vivo. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, while in normal cells, it has been shown to have minimal toxicity. In animal models, this compound has been shown to reduce inflammation and oxidative stress, as well as improve cognitive function.

Advantages and Limitations for Lab Experiments

Ethyl 4-({[4-(5-chloro-2-methylphenyl)-1-piperazinyl]carbonyl}amino)benzoate has several advantages as a research tool, including its high potency and selectivity, as well as its ability to target multiple pathways within cells. However, this compound also has limitations, including its low solubility in water and limited availability.

Future Directions

There are several future directions for research on ethyl 4-({[4-(5-chloro-2-methylphenyl)-1-piperazinyl]carbonyl}amino)benzoate, including:
1. Investigating the potential of this compound as a therapeutic agent in specific types of cancer, such as breast cancer or lung cancer.
2. Studying the effects of this compound on the immune system, particularly in the context of autoimmune diseases.
3. Investigating the potential of this compound as a treatment for neurodegenerative diseases, such as Alzheimer's or Parkinson's.
4. Developing new synthetic routes for this compound that improve its solubility and availability.
5. Investigating the potential of this compound as a tool for studying cellular pathways involved in cancer and inflammation.
In conclusion, this compound is a synthetic compound that has gained significant attention in scientific research for its potential as a therapeutic agent. While its exact mechanism of action is not fully understood, this compound has been shown to have a range of biochemical and physiological effects, making it a promising candidate for further research. There are several future directions for research on this compound, including investigating its potential as a therapeutic agent in specific types of cancer and studying its effects on the immune system and neurodegenerative diseases.

Scientific Research Applications

Ethyl 4-({[4-(5-chloro-2-methylphenyl)-1-piperazinyl]carbonyl}amino)benzoate has been studied for its potential as a therapeutic agent in a range of medical conditions, including cancer, inflammation, and neurological disorders. In cancer research, this compound has been shown to exhibit anti-proliferative and apoptotic effects in cancer cells, making it a promising candidate for chemotherapy. In inflammation research, this compound has been shown to inhibit the production of pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent. In neurological research, this compound has been shown to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases.

properties

IUPAC Name

ethyl 4-[[4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24ClN3O3/c1-3-28-20(26)16-5-8-18(9-6-16)23-21(27)25-12-10-24(11-13-25)19-14-17(22)7-4-15(19)2/h4-9,14H,3,10-13H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHRWDEISDZZPGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)N2CCN(CC2)C3=C(C=CC(=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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